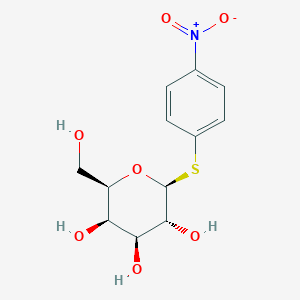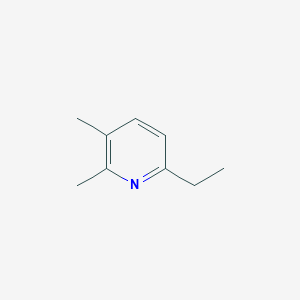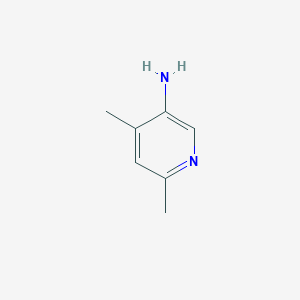
4-Nitrophenyl 1-thio-beta-D-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 1-thio-beta-D-galactopyranoside is a biochemical reagent commonly used in glycobiology research. This compound is a derivative of galactose, a type of sugar, and is characterized by the presence of a nitrophenyl group and a thio-glycosidic bond. It is often utilized in studies involving carbohydrate chemistry, enzymology, and protein-glycan interactions .
Wirkmechanismus
Target of Action
The primary target of 4-Nitrophenyl 1-thio-beta-D-galactopyranoside, also known as p-nitrophenyl 1-thio-beta-d-galactopyranoside, is the enzyme β-D-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-D-galactosides into monosaccharides .
Mode of Action
This compound acts as a substrate for the enzyme β-D-galactosidase . When this compound is introduced to an environment containing β-D-galactosidase, the enzyme cleaves it into its constituent parts .
Biochemical Pathways
The cleavage of this compound by β-D-galactosidase is part of the larger lactose metabolism pathway . This pathway is responsible for the breakdown of lactose into simpler sugars, which can then be used by the organism for energy .
Pharmacokinetics
It is known that the compound is soluble in dmso, methanol, and water , which suggests that it could be readily absorbed and distributed in biological systems. The compound’s bioavailability would be influenced by factors such as its solubility, the presence of transport proteins, and the characteristics of the biological membrane it needs to cross.
Result of Action
The action of β-D-galactosidase on this compound results in the release of galactose and a yellow chromogenic compound . This can be used as a visual indicator of the presence and activity of β-D-galactosidase .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. The compound is stable under acidic conditions but is prone to hydrolysis under alkaline conditions . The activity of the β-D-galactosidase enzyme, and therefore the efficacy of this compound as a substrate, would also be affected by these factors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 1-thio-beta-D-galactopyranoside typically involves the reaction of 4-nitrophenyl thiol with a galactose derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thio-glycosidic bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl 1-thio-beta-D-galactopyranoside undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form various oxidation products.
Substitution: The compound can undergo substitution reactions where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles can be used to replace the nitrophenyl group.
Major Products Formed
Hydrolysis: 4-nitrophenol and galactose.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 1-thio-beta-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study the activity of beta-galactosidases.
Biology: Employed in glycobiology to investigate carbohydrate-protein interactions and glycan structures.
Medicine: Utilized in diagnostic assays to detect the presence of specific enzymes in biological samples.
Industry: Applied in the production of biochemicals and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrophenyl beta-D-thiogalactopyranoside: Similar in structure but with the nitrophenyl group at a different position.
4-Nitrophenyl beta-D-galactopyranoside: Lacks the thio-glycosidic bond, making it less stable under certain conditions.
Uniqueness
4-Nitrophenyl 1-thio-beta-D-galactopyranoside is unique due to its thio-glycosidic bond, which provides enhanced stability and specificity in enzymatic assays. This makes it a preferred substrate in various biochemical and diagnostic applications .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFOBQXJWRLXMD-IIRVCBMXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














